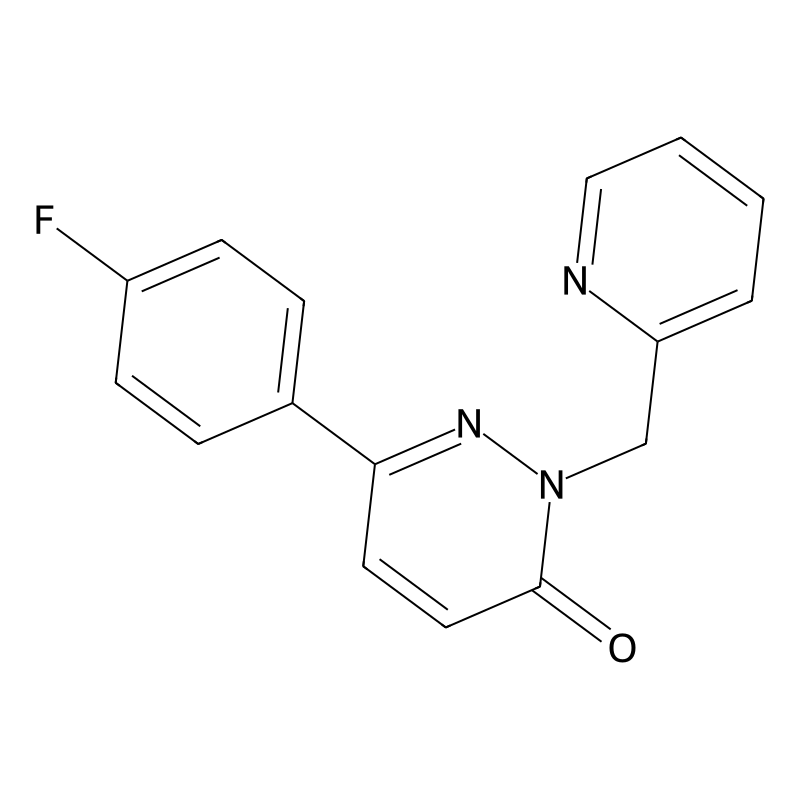6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Medicinal Chemistry
-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one belongs to a class of compounds known as pyridazinones. Pyridazinones have been investigated for their potential medicinal properties, including:
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a complex organic compound belonging to the class of pyridazinones. This compound features a pyridazinone core structure, which is characterized by a pyridazine ring fused with a ketone group at the 3-position. The presence of a fluorophenyl group at the 6-position and a pyridin-2-ylmethyl substituent at the 2-position contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is CHFNO, with a molecular weight of approximately 256.28 g/mol.
The reactivity of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be attributed to its functional groups. Key reactions include:
- Nucleophilic Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Condensation Reactions: The carbonyl group in the pyridazinone can participate in condensation reactions with amines or alcohols, leading to the formation of more complex derivatives.
- Reduction Reactions: The ketone group can be reduced to an alcohol, altering the compound's biological activity and solubility.
Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds similar to 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties: Studies suggest that derivatives of pyridazinones may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- PDE4 Inhibition: Some pyridazinones have been identified as phosphodiesterase 4 inhibitors, which are relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease .
The synthesis of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be achieved through several methods:
- Condensation Reaction: A typical approach involves condensing 4-fluorobenzaldehyde with a suitable pyridazine derivative in the presence of a base to form the pyridazinone structure.
- Substitution Reactions: Subsequent introduction of the pyridin-2-ylmethyl group can be performed through nucleophilic substitution using appropriate reagents under controlled conditions.
- Optimization Techniques: Recent studies have focused on optimizing reaction conditions to enhance yield and purity, often utilizing microwave-assisted synthesis for efficiency .
6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or antimicrobial agents.
- Biochemical Research: Used in studies investigating phosphodiesterase inhibition and its effects on cellular signaling pathways.
- Material Science: Potential use in developing new materials due to its unique structural properties.
Interaction studies have indicated that 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can engage with various biological targets:
- Protein Binding Studies: Investigations into how this compound binds to specific proteins involved in inflammation and signal transduction pathways are ongoing.
- Enzyme Inhibition Assays: Assessments of its inhibitory effects on phosphodiesterase enzymes have shown promising results, indicating its potential therapeutic benefits .
Several compounds share structural similarities with 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-acetyl-4-(3-fluoroanilino)-6-phenyldiazine | Contains an acetyl group and different aniline substitution | Exhibits strong anti-inflammatory properties |
| 4-amino-pyridazin-3(2H)-one | Lacks fluorine substitution but retains similar core structure | Known for significant PDE4 inhibition |
| 5-acetyl-6-methylpyridazin-3-one | Methyl substitution instead of fluorine | Demonstrates varied antimicrobial activity |
The uniqueness of 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one lies in its specific fluorinated phenyl group and pyridine derivative, which enhance its biological activity compared to other derivatives.








